Sodium 2-(1,3-thiazol-2-yl)acetate
Overview
Description
Sodium 2-(1,3-thiazol-2-yl)acetate is an organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Mechanism of Action
Target of Action
Sodium 2-(1,3-thiazol-2-yl)acetate is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities . The primary targets of thiazole derivatives are often enzymes or receptors in the body, which play crucial roles in various biochemical processes . .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target . For example, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways. They can activate or inhibit enzymes, stimulate or block receptors, and even alter the course of biochemical pathways . .
Result of Action
Thiazole derivatives have been found to have a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Sodium 2-(1,3-thiazol-2-yl)acetate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known for its aromaticity, which allows it to participate in various biochemical pathways. This compound can act as an antioxidant, antimicrobial, and anti-inflammatory agent. It interacts with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II. Additionally, it can modulate the activity of various signaling pathways, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to DNA and inhibits the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. It can also interact with other enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as antioxidant and anti-inflammatory activities. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation, leading to changes in metabolic pathways. Additionally, it can affect the levels of metabolites, such as reactive oxygen species, which play a role in cellular signaling and metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. It can be transported across cell membranes and distributed to different cellular compartments, where it exerts its effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall activity. For example, the compound’s presence in the nucleus can enhance its interaction with DNA and its ability to inhibit topoisomerase II .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(1,3-thiazol-2-yl)acetate typically involves the reaction of 2-aminothiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminothiazole attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as recrystallization and purification to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(1,3-thiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Sodium 2-(1,3-thiazol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential use in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic scaffold found in many natural and synthetic compounds.
Benzothiazole: Contains a fused benzene ring and is known for its biological activities.
Thiazolidine: A reduced form of thiazole with different chemical properties.
Uniqueness
Sodium 2-(1,3-thiazol-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sodium salt form enhances its solubility and stability, making it suitable for various applications .
Properties
IUPAC Name |
sodium;2-(1,3-thiazol-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.Na/c7-5(8)3-4-6-1-2-9-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSCGZPMIKVUMF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427380-03-7 | |
Record name | sodium 2-(1,3-thiazol-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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